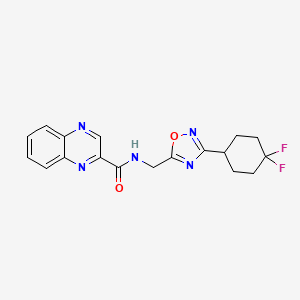

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that can include cycloaddition, condensation, or nucleophilic substitution reactions. For example, Kethireddy et al. (2017) described the synthesis of quinoxaline derivatives by fusing them with tetrazoles and oxadiazoles, highlighting the importance of these compounds in medicinal chemistry (Kethireddy et al., 2017). Such synthetic routes typically involve the formation of the quinoxaline core followed by functionalization at specific positions to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives plays a crucial role in their chemical and biological properties. Advanced techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly used to confirm the structures of synthesized compounds. For instance, Vaksler et al. (2023) provided a detailed analysis of the molecular and crystal structures of a potential antimicrobial and antiviral drug, indicating the importance of structure elucidation in understanding the compound's properties (Vaksler et al., 2023).

Chemical Reactions and Properties

Quinoxaline derivatives can undergo a variety of chemical reactions, including cycloaddition and nucleophilic substitution. These reactions are pivotal for the functionalization of the quinoxaline core, allowing the introduction of different substituents that can modulate the compound's chemical and biological properties. Sundaram et al. (2007) discussed the regio- and chemoselective synthesis of imidazo[1,5-a]quinoxaline derivatives, showcasing the synthetic versatility of quinoxaline cores (Sundaram et al., 2007).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Quinoxaline derivatives, including those with oxadiazole moieties, have been synthesized for their potential pharmacological activities. For instance, a study explored the synthesis of 2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline derivatives, noting their significant antibacterial activity. This highlights the potential of quinoxaline derivatives in designing new antimicrobial agents (Kethireddy et al., 2017).

Catalytic and Material Science Applications

In materials science, quinoxaline derivatives have been incorporated into complex structures for their electrochemical, photocatalytic, and magnetic properties. For example, octamolybdate complexes constructed with a quinoline-imidazole-monoamide ligand demonstrated significant electrocatalytic activities, suggesting applications in environmental remediation and catalysis (Li et al., 2020).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of novel quinoxaline derivatives have been extensively studied. A series of novel 2,4-disubstituted thiazoles based on quinoxaline showed promising results against pathogenic strains, indicating the therapeutic potential of such compounds in combating infections (Wagle et al., 2008).

Cancer Research

In the context of cancer research, heterocyclic aromatic amine metabolites, including those related to quinoxaline, have been monitored in human urine to understand their metabolism and potential carcinogenic effects. This research aids in elucidating the biological impact of dietary intake of such compounds and their role in cancer development (Stillwell et al., 1999).

Propriétés

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2/c19-18(20)7-5-11(6-8-18)16-24-15(27-25-16)10-22-17(26)14-9-21-12-3-1-2-4-13(12)23-14/h1-4,9,11H,5-8,10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOBJVNQNPOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)